

(R)-6-chlorochromane-2-carboxylic acid properties

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Compound of Interest

Compound Name: 6-Chlorochroman-2-carboxylic acid

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An In-Depth Technical Guide to (R)-6-chlorochromane-2-carboxylic acid

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Introduction

(R)-6-chlorochromane-2-carboxylic acid is a chiral heterocyclic compound of significant interest within the pharmaceutical and life sciences industries. As a derivative of the chromane scaffold, its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. The carboxylic acid functional group is a key pharmacophore in hundreds of approved drugs, playing a critical role in a molecule's solubility, bioavailability, and interaction with biological targets.^[1] The precise stereochemistry at the C2 position of the chromane ring is often crucial for pharmacological activity, making access to enantiomerically pure forms, such as the (R)-enantiomer, essential for drug development programs.^[2]

This technical guide provides a comprehensive overview of the known properties, synthesis, analytical characterization, and applications of (R)-6-chlorochromane-2-carboxylic acid, designed for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 6-chlorochromane-2-carboxylic acid are summarized below.

While specific data for the (R)-enantiomer is not widely published, the molecular formula, weight, and the CAS Number for the racemic mixture are well-defined.

Key Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₉ ClO ₃	[3]
Molecular Weight	212.63 g/mol	[3]
CAS Number	40026-24-2 (for racemic mixture)	[3]
Appearance	Expected to be a white to off-white solid	Inferred from related compounds
Solubility	Poorly soluble in water; soluble in organic solvents like ethanol, ether, and chlorinated solvents.	
Melting Point	Not specified in surveyed literature.	
Specific Optical Rotation	Not specified in surveyed literature.	

Molecular Structure

The structure features a chromane (3,4-dihydro-2H-1-benzopyran) ring system, chlorinated at the 6-position of the benzene ring. The chiral center is located at the 2-position (C2), which bears the carboxylic acid group. The "(R)" designation refers to the absolute stereochemistry at this carbon, as defined by the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of (R)-6-chlorochromane-2-carboxylic acid.

Synthesis and Manufacturing

Obtaining enantiomerically pure (R)-6-chlorochromane-2-carboxylic acid typically involves a two-stage process: first, the synthesis of the racemic mixture, followed by the separation of the desired (R)-enantiomer from the (S)-enantiomer through chiral resolution.

Stage 1: Synthesis of Racemic (\pm) -6-chlorochromane-2-carboxylic acid

A common and effective route to the racemic chromane core is via a condensation and subsequent intramolecular cyclization reaction starting from a substituted phenol.

Protocol: Synthesis of Racemic Acid

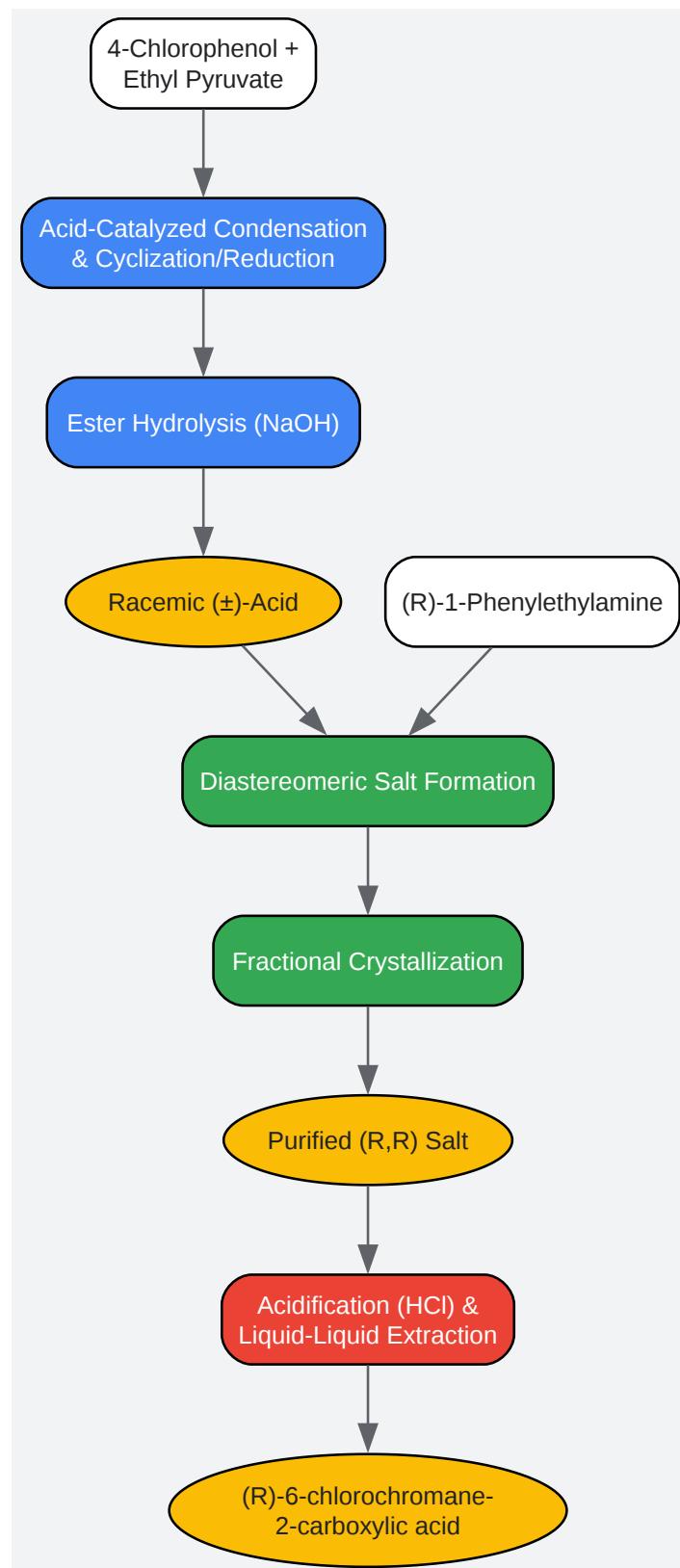
- **Reaction Setup:** To a solution of 4-chlorophenol (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
- **Condensation:** Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the initial condensation reaction. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
 - **Scientific Rationale:** The acid catalyst protonates the carbonyl of the pyruvate, activating it for nucleophilic attack by the phenol. The subsequent dehydration and cyclization steps are also acid-catalyzed.
- **Cyclization & Reduction:** Cool the reaction mixture. Add a reducing agent, such as sodium cyanoborohydride (NaBH_3CN , 1.5 eq), in portions. The in-situ formed chromone intermediate is reduced to the chromane.
- **Hydrolysis:** After the reduction is complete, add a solution of sodium hydroxide (2.0 eq) in water/methanol and heat the mixture to reflux to hydrolyze the ethyl ester to the carboxylic acid.
- **Workup and Isolation:** Cool the mixture, acidify with aqueous HCl to pH ~2 to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield racemic (\pm) -6-chlorochromane-2-carboxylic acid.

Stage 2: Chiral Resolution of the Racemic Mixture

The most established method for separating enantiomers of a carboxylic acid is through the formation of diastereomeric salts using a chiral base.[4][5]

Protocol: Classical Chiral Resolution

- Salt Formation: Dissolve the racemic acid (1.0 eq) in a hot solvent (e.g., ethanol or acetonitrile). In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-1-phenylethylamine (0.5 eq), in the same solvent.[4]
- Crystallization: Slowly add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystallization. The salt formed between the (R)-acid and the (R)-amine, or the (S)-acid and the (R)-amine, will have different solubilities, and one will preferentially crystallize.
 - Scientific Rationale: Enantiomers have identical physical properties, but diastereomers (like the (R,R) and (S,R) salts) have different properties, including solubility, allowing them to be separated by physical means like fractional crystallization.[5]
- Isolation of Diastereomer: Filter the crystals and wash with a small amount of cold solvent. This solid is an enriched diastereomeric salt. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
- Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add a strong acid (e.g., 2M HCl) and stir until the solid dissolves. The acid protonates the carboxylate and liberates the free (R)-6-chlorochromane-2-carboxylic acid into the organic layer, while the chiral amine remains in the aqueous layer as its hydrochloride salt.
- Final Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the enantiomerically enriched (R)-6-chlorochromane-2-carboxylic acid.

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Caption: General workflow for the synthesis and resolution of the target compound.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

Technique	Expected Observations
¹ H NMR	Acidic O-H proton as a broad singlet around 10-12 ppm. Protons on the aromatic ring (C5, C7, C8) between 6.8-7.5 ppm. Protons on the dihydropyran ring (C2, C3, C4) between 2.0-5.0 ppm.[6]
¹³ C NMR	Carboxylic acid carbonyl carbon (C=O) between 160-180 ppm. Aromatic carbons between 115-155 ppm. Aliphatic carbons of the dihydropyran ring between 20-80 ppm.[6]
Infrared (IR)	A very broad O-H stretch from approx. 3300-2500 cm^{-1} . A sharp, strong carbonyl (C=O) stretch around 1710 cm^{-1} . Aromatic C=C stretches around 1600 and 1500 cm^{-1} .[7]
Mass Spec (MS)	The molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight (212.63 for $\text{C}_{10}\text{H}_9\text{ClO}_3$). Common fragments would include the loss of the carboxyl group (-COOH, M-45).
Chiral HPLC	Using a suitable chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified to determine the enantiomeric excess (ee%) of the final product. This is the definitive analysis for stereochemical purity.[8]

Applications in Research and Drug Development

Chiral chromane-2-carboxylic acids and their derivatives are recognized as privileged scaffolds in medicinal chemistry.

- Chiral Building Blocks: The primary application is as a starting material or key intermediate in the multi-step synthesis of drug candidates. The defined stereocenter at C2 is incorporated into the final target molecule.
- Platelet Aggregation Inhibitors: Chromane derivatives have been investigated for their potential as inhibitors of platelet aggregation, a key process in thrombosis.[9]
- Neuroprotective Agents: Related chromane structures have been explored as agonists for serotonin receptors, showing potential neuroprotective effects.[2]
- General Drug Discovery: The carboxylic acid group can serve as a handle for further chemical modification (e.g., amide or ester formation) or as a key binding element to interact with amino acid residues (like arginine or lysine) in a protein's active site.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not widely available, data from closely related chloro- and fluoro-substituted carboxylic acids indicates the following precautions should be taken.[10][11]

- Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10][11]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[12]
- Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[12]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

This guide provides a technical framework for understanding (R)-6-chlorochromane-2-carboxylic acid. Researchers should always consult specific literature and safety documentation relevant to their exact experimental context.

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